Desulfo Glucoraphanin Tetraacetate
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C20H31NO11S2 and is identified by the Chemical Abstracts Service registry number 1453081-22-5. The compound represents a tetraacetylated derivative of desulfo glucoraphanin, which itself is characterized by the molecular formula C12H23NO7S2 and a molecular weight of 357.4 grams per mole. The systematic International Union of Pure and Applied Chemistry name for the base compound is [(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate.
The nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups that contribute to its biological activity. Alternative chemical names include 4-methylsulfinylbutyldesulfoglucosinolate tetraacetate and 1-thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] beta-D-glucopyranose tetraacetate. These naming conventions emphasize different aspects of the molecular structure, with some focusing on the side chain composition while others highlight the glucose backbone modification.
The structural modification from the parent glucoraphanin compound involves the systematic removal of sulfate groups, resulting in the "desulfo" designation. This chemical alteration significantly impacts the compound's reactivity profile, particularly in relation to enzymatic hydrolysis by myrosinase enzymes. The tetraacetate functionality is achieved through the esterification of four hydroxyl groups on the glucose moiety with acetic acid, creating a more lipophilic molecule with enhanced stability characteristics. This modification strategy has proven essential for maintaining compound integrity during analytical procedures and storage conditions.
| Chemical Property | Desulfo Glucoraphanin | This compound |
|---|---|---|
| Molecular Formula | C12H23NO7S2 | C20H31NO11S2 |
| Molecular Weight | 357.4 g/mol | 525.59 g/mol |
| CAS Number | 287966-62-5 | 1453081-22-5 |
| Acetyl Groups | 0 | 4 |
Historical Context in Glucosinolate Research
The discovery and characterization of this compound emerged from decades of intensive research into glucosinolate metabolism and detoxification mechanisms. Glucoraphanin, the parent compound from which this derivative originates, was first identified in cruciferous vegetables, particularly broccoli, where it serves as a precursor to sulforaphane through enzymatic conversion by myrosinase. The understanding of glucosinolate biochemistry expanded significantly when researchers discovered that certain organisms possess the ability to modify these compounds through desulfation reactions.
The historical significance of desulfation in glucosinolate research became apparent through studies of insect herbivores, particularly the diamondback moth Plutella xylostella, which demonstrated the ability to detoxify glucosinolates by removing sulfate groups. This discovery revealed that desulfation prevents the formation of toxic isothiocyanates, effectively neutralizing the plant's chemical defense system. The identification of glucosinolate sulfatase enzymes in these insects provided crucial insights into the evolutionary arms race between plants and their herbivorous predators.
Research into glucosinolate desulfation mechanisms has revealed complex enzymatic pathways involving multiple sulfatase enzymes with varying substrate specificities. Studies have shown that glucosinolate sulfatases can desulfate specific subsets of glucosinolate substrates, with different enzymes showing preferences for aliphatic, benzenic, or indolic glucosinolates. This substrate specificity has important implications for understanding how different organisms adapt to glucosinolate-containing diets and develop resistance to plant chemical defenses.
The development of synthetic desulfo glucosinolate derivatives, including the tetraacetate form, represents a significant advancement in research methodology. These compounds enable researchers to study glucosinolate metabolism without the confounding effects of endogenous sulfatase activity or myrosinase hydrolysis. The tetraacetate modification provides additional stability and allows for more controlled experimental conditions, facilitating detailed investigations of glucosinolate transport, distribution, and metabolic fate in biological systems.
Role in Isotopic Labeling Studies
This compound plays a particularly important role in isotopic labeling studies, where deuterated versions of the compound provide powerful tools for metabolic tracing and pharmacokinetic investigations. The deuterium-labeled variant, designated as desulfo glucoraphanin-d5 tetraacetate, incorporates five deuterium atoms into the molecular structure, enhancing its utility for mass spectrometric analysis and metabolic pathway elucidation.
Isotopic labeling with deuterium offers several advantages over conventional analytical approaches, including enhanced mass spectrometric detection sensitivity and the ability to distinguish between endogenous and exogenously administered compounds. The d5 labeling pattern typically involves deuterium substitution in the methylsulfinyl side chain, providing a stable isotopic signature that remains detectable throughout metabolic transformation processes. This labeling strategy has proven essential for studying the bioavailability and tissue distribution of glucosinolate-derived compounds in biological systems.
Recent research applications of isotopically labeled glucosinolates have provided valuable insights into the metabolic fate of these compounds in various biological contexts. Studies utilizing labeled glucosinolates have demonstrated that over eighty percent of ingested glucosinolates can be converted to desulfo derivatives in certain insect species, highlighting the efficiency of detoxification mechanisms. These quantitative measurements would not be possible without the precision afforded by isotopic labeling techniques.
The use of this compound in isotopic labeling studies extends beyond simple metabolic tracing to include investigations of enzyme kinetics, substrate specificity, and metabolic pathway regulation. The stable nature of the tetraacetate derivative ensures that isotopic labels remain intact during sample preparation and analysis procedures, providing reliable quantitative data for pharmacokinetic modeling and metabolic flux analysis. This stability is particularly important in studies requiring extended incubation periods or complex sample processing protocols.
| Isotopic Variant | Deuterium Atoms | Primary Applications | Analytical Advantages |
|---|---|---|---|
| Desulfo Glucoraphanin-d5 | 5 | Metabolic tracing | Enhanced MS detection |
| Desulfo Glucoraphanin-d5 Tetraacetate | 5 | Pharmacokinetics | Improved stability |
| Standard Compound | 0 | Reference material | Cost-effective |
The integration of isotopic labeling with tetraacetate modification represents a sophisticated approach to glucosinolate research that combines chemical stability with analytical precision. This methodology has enabled researchers to conduct more detailed investigations of glucosinolate metabolism than previously possible, contributing to our understanding of these important plant secondary metabolites and their biological effects. The continued development of labeled derivatives will likely play an increasingly important role in advancing glucosinolate research and related fields of study.
Properties
CAS No. |
1453081-22-5 |
|---|---|
Molecular Formula |
C₂₀H₃₁NO₁₁S₂ |
Molecular Weight |
525.59 |
Synonyms |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desulfo Glucoraphanin Tetraacetate typically involves the acetylation of desulfo-glucoraphanin. The process begins with the extraction of glucoraphanin from broccoli or other cruciferous vegetables. The glucoraphanin is then desulfonated to produce desulfo-glucoraphanin. This intermediate is subsequently acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Desulfo Glucoraphanin Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The acetyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Deacetylated glucoraphanin or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Bioavailability
Desulfo glucoraphanin tetraacetate is a desulfated form of glucoraphanin, which is known for its conversion to sulforaphane in the body. Sulforaphane is a potent antioxidant with anti-cancer properties. Research indicates that the bioavailability of sulforaphane can be influenced by the presence of active myrosinase, an enzyme that facilitates the conversion of glucoraphanin to sulforaphane during digestion. Studies have shown that when active myrosinase is included in preparations, the bioavailability of sulforaphane increases significantly, enhancing its therapeutic potential .
Health Benefits
Antioxidant and Anti-Cancer Properties
this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has been linked to its potential in cancer prevention. The breakdown products of glucoraphanin, particularly sulforaphane, have demonstrated anti-cancer effects across various cancer cell lines, including breast, prostate, and colon cancers .
Anti-Inflammatory Effects
Research has indicated that compounds derived from glucoraphanin can modulate inflammatory pathways. For instance, sulforaphane has been shown to inhibit pro-inflammatory cytokines and may play a role in reducing chronic inflammation associated with various diseases .
Cardiovascular Health
this compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Studies have suggested that regular consumption of glucoraphanin-rich foods can lead to favorable changes in lipid profiles and vascular health markers .
Agricultural Applications
Natural Pesticide Potential
The antimicrobial properties of this compound make it a candidate for use as a natural pesticide. Its derivatives have shown effectiveness against various plant pathogens and pests, suggesting potential applications in sustainable agriculture .
Crop Improvement
Research into the genetic modification of crops to enhance glucoraphanin content is ongoing. By increasing the levels of this compound in crops like broccoli, it may be possible to improve their nutritional value and health benefits for consumers .
Case Studies
-
Clinical Trials on Liver Health
A recent clinical trial investigated the effects of glucoraphanin supplements on liver health in middle-aged adults. The results indicated significant improvements in serum ALT levels among participants taking glucoraphanin supplements compared to those on placebo . -
Antimicrobial Activity Assessment
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogenic bacteria. The effectiveness was assessed using agar diffusion methods, showing significant inhibition zones around treated areas compared to controls .
Mechanism of Action
The mechanism of action of Desulfo Glucoraphanin Tetraacetate involves its conversion to sulforaphane, a potent isothiocyanate, by the enzyme myrosinase. Sulforaphane exerts its effects by:
Detoxifying Carcinogens: It induces phase II detoxification enzymes, which help in the elimination of carcinogens.
Antioxidant Activity: It activates the Nrf2 pathway, leading to the expression of antioxidant proteins that protect against oxidative damage.
Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Properties of Desulfo Glucoraphanin Tetraacetate and Related Compounds
| Compound | Chemical Formula | Molecular Weight (g/mol) | Solubility | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₀H₃₁NO₁₁S₂ | 525.59 | Chloroform, Methanol | Desulfated glucosinolate with four acetyl groups |
| Glucoraphanin (Parent Compound) | C₁₂H₂₃NO₁₀S₂ | 437.43 | Water (polar) | Sulfated glucose moiety, precursor to SFN |
| Sulforaphane (SFN) | C₆H₁₁NOS₂ | 177.29 | DMSO, Ethanol | Isothiocyanate derived from glucoraphanin hydrolysis |
| Desulfo Glucoraphanin | C₁₂H₂₃NO₉S₂ | 389.44 | Water (moderate) | Desulfated but non-acetylated derivative |
Key Observations :
- This compound exhibits significantly higher molecular weight and lipophilicity compared to its parent compound, glucoraphanin, due to acetylation. This reduces water solubility but enhances compatibility with lipid-based delivery systems .
- The desulfation step eliminates the sulfate group, which is critical for enzymatic conversion to SFN by myrosinase or gut microbiota .
Metabolic and Bioactivity Differences
Metabolic Pathways
Q & A
Q. What are the validated analytical methods for quantifying Desulfo Glucoraphanin Tetraacetate in plant or biological matrices?
Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying DGTA and related glucosinolates. Key steps include:
- Sample Preparation : Extract DGTA using methanol/water (70:30 v/v) with an internal standard (e.g., sinigrin) to account for recovery variability .
- Desulfation : Treat samples with sulfatase to convert glucosinolates to desulfo forms, enhancing chromatographic resolution .
- Detection : Use UV absorption at 229 nm for desulfo glucosinolates, validated against retention times and spectral libraries .
- Data Validation : Include spike-and-recovery experiments to assess method accuracy (typically >85% recovery) .
Q. How is DGTA synthesized from its precursor glucoraphanin, and what are the critical reaction conditions?
Answer: DGTA is derived via enzymatic or chemical desulfation of glucoraphanin followed by acetylation:
- Desulfation : Use sulfatase (e.g., from Helix pomatia) under pH 6.5–7.0 at 37°C for 12–16 hours to remove sulfate groups .
- Acetylation : React desulfo glucoraphanin with acetic anhydride in pyridine at 25°C for 4–6 hours, followed by purification via silica gel chromatography .
- Purity Confirmation : Validate using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm tetraacetate substitution .
Advanced Research Questions
Q. How can marker-assisted breeding (MAB) optimize DGTA accumulation in Brassica species?
Answer: MAB targets non-functional alleles of BrAOP2 genes, which regulate glucoraphanin conversion to DGTA:
- Gene Selection : Screen for non-functional BrAOP2.2 and BrAOP2.3 alleles using Kompetitive Allele-Specific PCR (KASP) or InDel markers .
- Backcrossing : Introduce non-functional alleles into high-glucoraphanin cultivars via 2–3 generations of backcrossing, with background selection using 33–100 InDel markers to ensure >90% genetic recovery .
- Validation : Quantify DGTA via HPLC in advanced progenies; reported increases range from 2.5- to 4.5-fold in Brassica rapa lines .
Q. What experimental designs are critical for assessing DGTA’s bioactivity in neuroprotection or immunomodulation?
Answer: Key considerations include:
- Model Systems : Use in vivo models like experimental autoimmune encephalomyelitis (EAE) for neuroprotection. Dose DGTA at 30–50 mg/kg/day, monitoring nuclear factor (NF)-κB inhibition and cytokine levels (e.g., IL-6, TNF-α) .
- Controls : Include a glucoraphanin-treated group to compare bioactivation efficiency (DGTA requires myrosinase for conversion to sulforaphane) .
- Dose-Response : Test multiple doses (10–100 mg/kg) and timepoints (7–28 days) to capture dynamic effects on apoptosis and oxidative stress markers .
Q. How do researchers resolve contradictions in DGTA stability data across different analytical conditions?
Answer: Stability discrepancies arise from solvent systems, pH, and temperature:
- Solvent Effects : DGTA degrades faster in aqueous solutions (half-life <24 hours at 25°C) versus organic solvents (e.g., acetonitrile, stability >7 days) .
- pH Sensitivity : Below pH 5.0, DGTA undergoes hydrolysis; stabilize samples with phosphate buffers (pH 6.0–7.0) during extraction .
- Interlaboratory Calibration : Use certified reference materials (e.g., NIST Standard Reference Database 69) and cross-validate results with LC-MS/MS .
Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing DGTA’s dose-dependent effects in preclinical studies?
Answer:
- ANOVA with Post-Hoc Tests : Apply one-way ANOVA and Tukey’s test to compare glucoraphanin/DGTA levels across treatment groups (α = 0.05) .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate DGTA intake with metabolic outcomes (e.g., liver enzymes, oxidative stress markers) .
- Power Analysis : For animal studies, ensure n ≥ 8/group to detect a 30% difference in NF-κB inhibition with 80% power .
Q. How can in vitro enzymatic assays clarify DGTA’s interaction with myrosinase or sulfatase?
Answer:
- Enzyme Kinetics : Purify recombinant myrosinase (e.g., from E. coli) and measure kinetic parameters (Km, Vmax) using DGTA as substrate .
- Inhibition Studies : Pre-incubate DGTA with competitive inhibitors (e.g., sinigrin) to assess binding specificity .
- Structural Analysis : Perform X-ray crystallography or molecular docking to map DGTA-myrosinase interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
